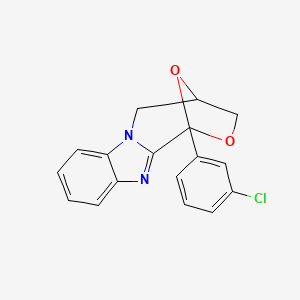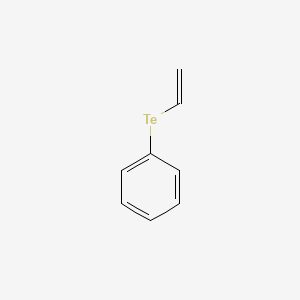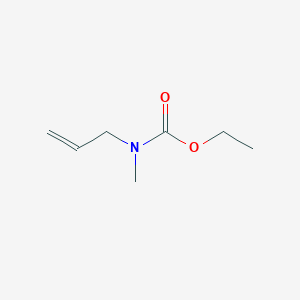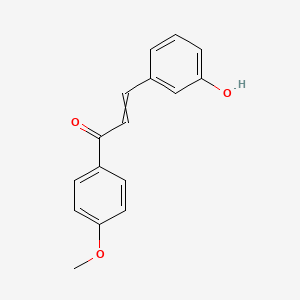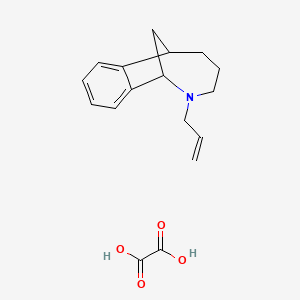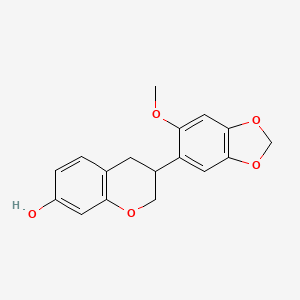
4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol: is an organic compound characterized by the presence of a trimethylsilyl group attached to a heptenol backbone. This compound is notable for its unique structural features, which include a double bond and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylhept-1-yne and trimethylsilyl chloride.
Hydrosilylation: The key step involves the hydrosilylation of 4-methylhept-1-yne with trimethylsilyl chloride in the presence of a platinum catalyst. This reaction introduces the trimethylsilyl group to the alkyne, forming 4-Methyl-3-(trimethylsilyl)hept-1-yne.
Hydroboration-Oxidation: The resulting product undergoes hydroboration-oxidation to convert the alkyne into an alcohol, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products
Oxidation: 4-Methyl-3-(trimethylsilyl)heptan-3-one.
Reduction: 4-Methyl-3-(trimethylsilyl)heptan-3-ol.
Substitution: 4-Methyl-3-(trimethylsilyl)hept-1-en-3-halide.
Scientific Research Applications
4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with unique properties, such as silicone-based polymers.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Signal Transduction: It may influence cellular signaling pathways by interacting with receptors or other signaling molecules.
Metabolic Pathways: The compound can be metabolized by enzymes, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-heptanol: Similar structure but lacks the trimethylsilyl group.
3-(Trimethylsilyl)hept-1-en-3-ol: Similar structure but lacks the methyl group at the fourth position.
4-Methyl-3-(trimethylsilyl)hex-1-en-3-ol: Similar structure but has a shorter carbon chain.
Uniqueness
4-Methyl-3-(trimethylsilyl)hept-1-en-3-ol is unique due to the presence of both a trimethylsilyl group and a double bond in its structure. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
76436-88-9 |
|---|---|
Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
4-methyl-3-trimethylsilylhept-1-en-3-ol |
InChI |
InChI=1S/C11H24OSi/c1-7-9-10(3)11(12,8-2)13(4,5)6/h8,10,12H,2,7,9H2,1,3-6H3 |
InChI Key |
FUFHIEHTYSWEGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C=C)(O)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


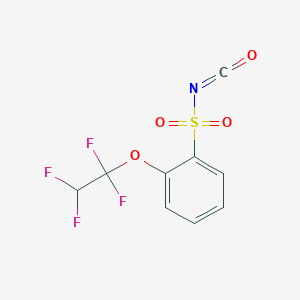

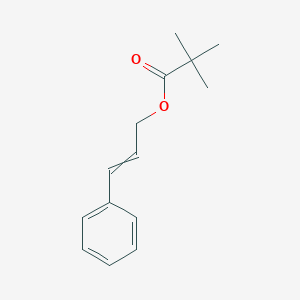
![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
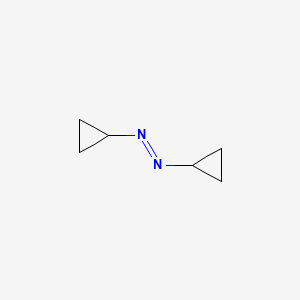
![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
